Aluminum s-butoxide bis(ethylacetoacetate)
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Overview
Description
Aluminum s-butoxide bis(ethylacetoacetate) is an organometallic compound with the molecular formula C16H27AlO7 and a molecular weight of 358.37 g/mol . It is a metal alcoholate, specifically an aluminum complex, where aluminum is coordinated with s-butoxide and ethylacetoacetate ligands. This compound is known for its applications in various fields, including catalysis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aluminum s-butoxide bis(ethylacetoacetate) can be synthesized through the chelation of aluminum sec-butoxide with ethyl acetoacetate. The reaction typically involves mixing aluminum sec-butoxide with ethyl acetoacetate in a controlled environment. The reaction conditions, such as temperature and solvent, can vary depending on the desired product characteristics .
Industrial Production Methods
In industrial settings, the production of aluminum s-butoxide bis(ethylacetoacetate) often involves large-scale chelation processes. The reaction is carried out in reactors where precise control over temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Aluminum s-butoxide bis(ethylacetoacetate) undergoes various chemical reactions, including:
Chelation: Forms stable chelate complexes with other ligands, which can be used in catalysis and material synthesis.
Common Reagents and Conditions
Hydrolysis: Water or moisture is the primary reagent, and the reaction is typically carried out at room temperature.
Chelation: Various ligands can be used, and the reaction conditions depend on the specific ligands and desired products.
Major Products Formed
Scientific Research Applications
Aluminum s-butoxide bis(ethylacetoacetate) has a wide range of applications in scientific research:
Catalysis: Used as a catalyst in organic synthesis and polymerization reactions.
Material Science: Employed in the preparation of advanced materials, including ceramics and nanomaterials.
Biology and Medicine: Investigated for its potential use in drug delivery systems and biomedical applications.
Industry: Utilized in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of aluminum s-butoxide bis(ethylacetoacetate) involves its ability to form stable chelate complexes with various ligands. This chelation process enhances the reactivity and stability of the compound, making it effective in catalysis and material synthesis. The molecular targets and pathways involved depend on the specific application and the ligands used .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Aluminum s-butoxide bis(ethylacetoacetate) is unique due to its specific coordination with s-butoxide and ethylacetoacetate ligands, which provide distinct reactivity and stability properties. This makes it particularly useful in applications requiring precise control over reaction conditions and product characteristics .
Properties
Molecular Formula |
C16H27AlO7 |
---|---|
Molecular Weight |
358.36 g/mol |
IUPAC Name |
ethyl (Z)-3-[butan-2-yloxy-[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]oxyalumanyl]oxybut-2-enoate |
InChI |
InChI=1S/2C6H10O3.C4H9O.Al/c2*1-3-9-6(8)4-5(2)7;1-3-4(2)5;/h2*4,7H,3H2,1-2H3;4H,3H2,1-2H3;/q;;-1;+3/p-2/b2*5-4-;; |
InChI Key |
XOPZOFQVTHIZKA-WSTITRFPSA-L |
Isomeric SMILES |
CCC(O[Al](O/C(=C\C(=O)OCC)/C)O/C(=C\C(=O)OCC)/C)C |
Canonical SMILES |
CCC(C)O[Al](OC(=CC(=O)OCC)C)OC(=CC(=O)OCC)C |
Origin of Product |
United States |
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